

Spectroscopic Profile of 4-(4-Bromophenoxy)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)piperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **4-(4-Bromophenoxy)piperidine**. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document combines predicted data with illustrative data from structurally similar compounds to provide a comprehensive analytical profile. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the identification and characterization of this molecule.

Chemical Structure and Properties

4-(4-Bromophenoxy)piperidine is a chemical compound with the molecular formula $C_{11}H_{14}BrNO$. It features a piperidine ring linked via an ether bond at the 4-position to a 4-bromophenyl group.

Molecular Formula: $C_{11}H_{14}BrNO$ Molecular Weight: 256.14 g/mol Exact Mass: 255.02600 Da

Spectroscopic Data

The following sections present the available and illustrative spectroscopic data for **4-(4-Bromophenoxy)piperidine**.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for **4-(4-Bromophenoxy)piperidine** indicates an $[M+H]^+$ ion at m/z 256.03316.^[1]

Adduct	Predicted m/z
$[M+H]^+$	256.03316
$[M+Na]^+$	278.01510
$[M-H]^-$	254.01860
$[M+NH_4]^+$	273.05970
$[M+K]^+$	293.98904

Table 1: Predicted Mass Spectrometry Data for
4-(4-Bromophenoxy)piperidine.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **4-(4-Bromophenoxy)piperidine** is not readily available. For illustrative purposes, the 1H and ^{13}C NMR data of the structurally related compound, 4-(4-Bromophenyl)piperidine, is presented below. It is crucial to note that the chemical shifts, particularly for the piperidine ring, will differ due to the change from a C-O-Ar to a C-Ar linkage.

1H NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Illustrative)
7.31	d, J = 8.0 Hz	2H	Aromatic CH (ortho to Br)
7.13	d, J = 8.0 Hz	2H	Aromatic CH (meta to Br)
3.09 - 3.06	m	2H	Piperidine CH ₂ (axial, adjacent to NH)
2.64 - 2.70	m	2H	Piperidine CH ₂ (equatorial, adjacent to NH)
2.55 - 2.56	m	1H	Piperidine CH
1.61 - 1.70	m	2H	Piperidine CH ₂ (axial)
1.55 - 1.59	m	2H	Piperidine CH ₂ (equatorial)

Table 2: Illustrative ¹H NMR Data from 4-(4-Bromophenyl)piperidine.
e.[2]

¹³C NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 100 MHz)

Chemical Shift (δ) ppm	Assignment (Illustrative)
145.3	Aromatic C-Br
131.2	Aromatic CH
128.5	Aromatic CH
128.2	Aromatic C-piperidine
119.4	Aromatic C (ipso)
45.6	Piperidine CH ₂ (adjacent to NH)
41.4	Piperidine CH
32.7	Piperidine CH ₂

Table 3: Illustrative ¹³C NMR Data from 4-(4-Bromophenyl)piperidine.[\[2\]](#)

Infrared (IR) Spectroscopy

Experimental IR data for **4-(4-Bromophenoxy)piperidine** is not available. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium	N-H Stretch (piperidine)
2850 - 3000	Medium	C-H Stretch (aliphatic)
~3050	Medium	C-H Stretch (aromatic)
1580, 1480	Strong	C=C Stretch (aromatic ring)
1230 - 1270	Strong	C-O-C Stretch (aryl ether)
1000 - 1100	Strong	C-N Stretch (piperidine)
~820	Strong	C-H Bend (p-disubstituted)
500 - 600	Strong	C-Br Stretch

Table 4: Expected Infrared Absorption Bands for 4-(4-Bromophenoxy)piperidine.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for **4-(4-Bromophenoxy)piperidine** are not available in the searched literature. The following are general procedures that would be typically employed.

Mass Spectrometry

A solution of **4-(4-Bromophenoxy)piperidine** would be prepared in a suitable solvent such as methanol or acetonitrile. The solution would then be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer, which could be a time-of-flight (TOF), quadrupole, or ion trap, would be scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

NMR Spectroscopy

A sample of **4-(4-Bromophenoxy)piperidine** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR

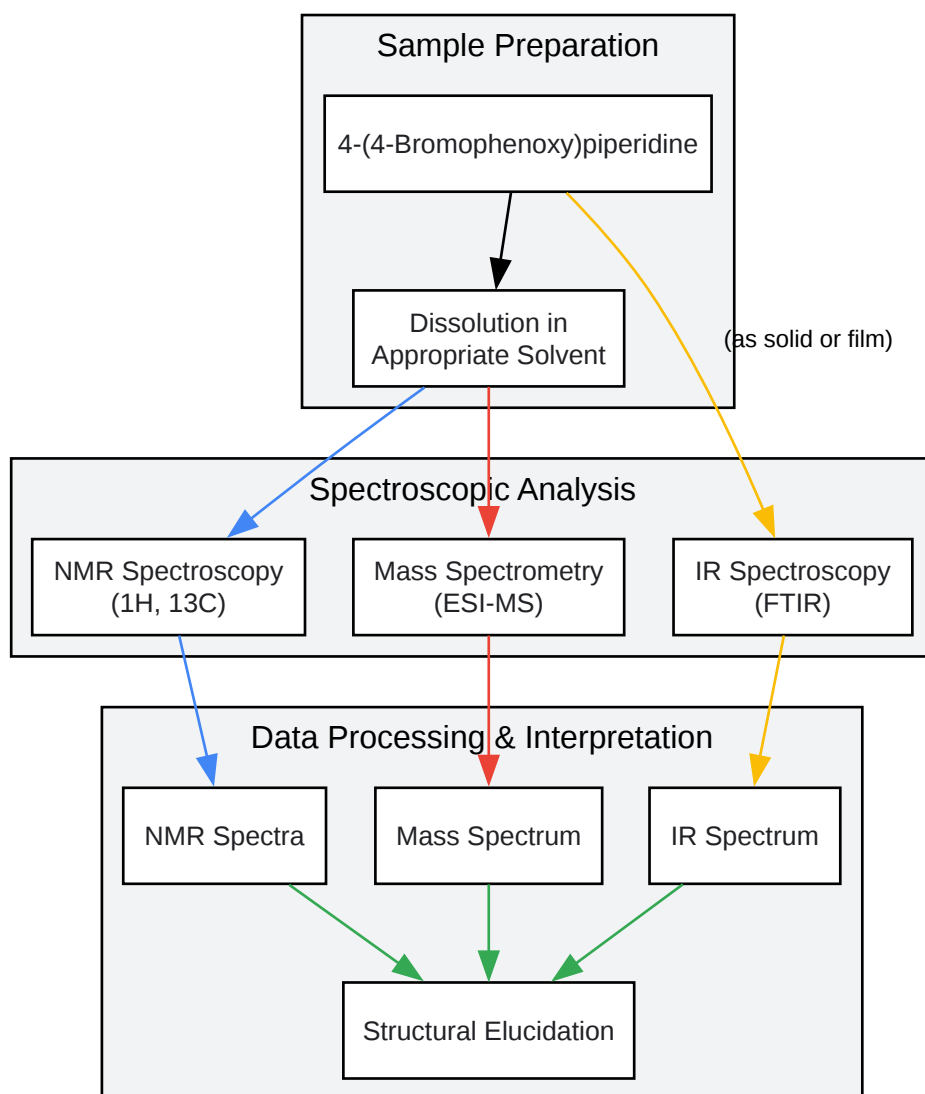
spectra would be recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. ^{13}C NMR spectra would be acquired using proton decoupling.

IR Spectroscopy

An IR spectrum could be obtained using either a potassium bromide (KBr) pellet or as a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample would be ground with dry KBr and pressed into a transparent disk. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-(4-Bromophenoxy)piperidine**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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